3-Methyl-1-tosylpiperidin-4-one
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Overview
Description
3-Methyl-1-tosylpiperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-tosylpiperidin-4-one typically involves the tosylation of 3-Methylpiperidin-4-one. The process begins with the preparation of 3-Methylpiperidin-4-one, which can be synthesized through the Mannich reaction involving acetone, formaldehyde, and ammonia . The tosylation is then carried out using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-tosylpiperidin-4-one undergoes various chemical reactions, including:
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Various substituted piperidinones.
Scientific Research Applications
3-Methyl-1-tosylpiperidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-tosylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in structure but contains a morpholine group instead of a tosyl group.
3-Methyl-2,6-diphenylpiperidin-4-one: Lacks the tosyl group, affecting its reactivity and stability.
Uniqueness
3-Methyl-1-tosylpiperidin-4-one is unique due to the presence of the tosyl group, which enhances its stability and reactivity compared to other piperidinone derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-13(15)11(2)9-14/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
CEGLVGHCQTVTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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